molecular formula C8H12N2O B12369076 2-Isopropyl-3-methoxypyrazine-13C3

2-Isopropyl-3-methoxypyrazine-13C3

Cat. No.: B12369076
M. Wt: 155.17 g/mol
InChI Key: NTOPKICPEQUPPH-LQAOFMTQSA-N
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Description

2-Isopropyl-3-methoxypyrazine-13C3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 2-isopropyl-3-methoxypyrazine, a methoxypyrazine known for its distinct odor, which can be detected at very low concentrations . The compound is often used as a tracer in various analytical and biochemical studies due to its labeled carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3-methoxypyrazine-13C3 typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction. One common method involves the reaction of 2-chloro-3-methoxypyrazine with isopropyl magnesium bromide in the presence of a carbon-13 labeled reagent .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-methoxypyrazine-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine oxides, while substitution reactions can produce various substituted pyrazines .

Scientific Research Applications

2-Isopropyl-3-methoxypyrazine-13C3 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-methoxypyrazine-13C3 involves its use as a tracer molecule. The labeled carbon atoms allow researchers to track the compound’s movement and transformation in various systems. This helps in understanding the molecular targets and pathways involved in its metabolism and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-3-methoxypyrazine-13C3 is unique due to its labeled carbon atoms, which make it particularly valuable in tracer studies. This isotopic labeling allows for precise tracking and analysis in various scientific applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

155.17 g/mol

IUPAC Name

2-methoxy-3-(1,2,3-13C3)propan-2-ylpyrazine

InChI

InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3/i1+1,2+1,6+1

InChI Key

NTOPKICPEQUPPH-LQAOFMTQSA-N

Isomeric SMILES

COC1=NC=CN=C1[13CH]([13CH3])[13CH3]

Canonical SMILES

CC(C)C1=NC=CN=C1OC

Origin of Product

United States

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